molecular formula C31H28O8 B11148881 3,4-bis[2-(4-methoxyphenyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

3,4-bis[2-(4-methoxyphenyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No.: B11148881
M. Wt: 528.5 g/mol
InChI Key: ZHPGBBQLTOPXGL-UHFFFAOYSA-N
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Description

3,4-BIS[2-(4-METHOXYPHENYL)-2-OXOETHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of methoxyphenyl groups and a chromenone core, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-BIS[2-(4-METHOXYPHENYL)-2-OXOETHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE typically involves multistep organic reactions. One common method includes the condensation of 4-methoxyphenylglyoxal with appropriate chromenone derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3,4-BIS[2-(4-METHOXYPHENYL)-2-OXOETHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

3,4-BIS[2-(4-METHOXYPHENYL)-2-OXOETHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-BIS[2-(4-METHOXYPHENYL)-2-OXOETHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-(4-METHOXYPHENYL)-2-OXOETHOXY)-4-METHYL-6H-BENZO©CHROMEN-6-ONE
  • 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic Acid

Uniqueness

3,4-BIS[2-(4-METHOXYPHENYL)-2-OXOETHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE is unique due to its specific structural features, such as the presence of two methoxyphenyl groups and a chromenone core. These structural elements contribute to its distinct chemical and biological properties, setting it apart from similar compounds .

Properties

Molecular Formula

C31H28O8

Molecular Weight

528.5 g/mol

IUPAC Name

3,4-bis[2-(4-methoxyphenyl)-2-oxoethoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one

InChI

InChI=1S/C31H28O8/c1-35-21-11-7-19(8-12-21)26(32)17-37-28-16-15-24-23-5-3-4-6-25(23)31(34)39-29(24)30(28)38-18-27(33)20-9-13-22(36-2)14-10-20/h7-16H,3-6,17-18H2,1-2H3

InChI Key

ZHPGBBQLTOPXGL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)COC2=C(C3=C(C=C2)C4=C(CCCC4)C(=O)O3)OCC(=O)C5=CC=C(C=C5)OC

Origin of Product

United States

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